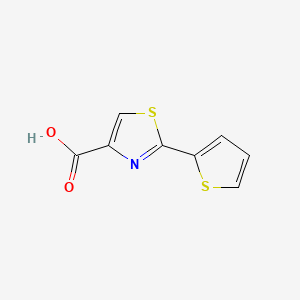
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid
描述
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
作用机制
Target of Action
The primary targets of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit oncogenic cap-dependent translation, reducing growth and enhancing chemosensitivity in non-small cell lung cancer .
Biochemical Pathways
The biochemical pathways affected by 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
The molecular and cellular effects of the action of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives have been found to have various effects at the molecular and cellular level, such as reducing growth and enhancing chemosensitivity in non-small cell lung cancer .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
2-(Thiophen-2-yl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties . It interacts with enzymes such as cyclooxygenase (COX), inhibiting its activity and thereby reducing inflammation . Additionally, 2-(Thiophen-2-yl)thiazole-4-carboxylic acid has been found to interact with proteins involved in oxidative stress, helping to neutralize free radicals and protect cells from damage .
Cellular Effects
The effects of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level . Furthermore, 2-(Thiophen-2-yl)thiazole-4-carboxylic acid affects cellular metabolism by enhancing the activity of antioxidant enzymes, which helps in maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as cyclooxygenase, leading to enzyme inhibition . Additionally, it interacts with transcription factors, modulating gene expression and resulting in the downregulation of pro-inflammatory genes . The antioxidant properties of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under normal laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-(Thiophen-2-yl)thiazole-4-carboxylic acid maintains its anti-inflammatory and antioxidant properties, providing sustained protection against cellular damage .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
2-(Thiophen-2-yl)thiazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid, leading to the formation of metabolites that are further conjugated and excreted . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound is absorbed efficiently in the gastrointestinal tract and distributed to various tissues, including the liver, kidneys, and brain . Transporters such as organic anion-transporting polypeptides (OATPs) facilitate the uptake of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid into cells . The distribution of this compound is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, 2-(Thiophen-2-yl)thiazole-4-carboxylic acid has been found to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging free radicals and protecting mitochondrial DNA from oxidative damage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or thiazole derivatives .
科学研究应用
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
2-(Thiophen-2-yl)thiazole-4-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.
2-(Thiophen-2-yl)thiazole-4-carboxylate: The ester form of the compound.
2-(Thiophen-2-yl)thiazole-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of thiophene and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKCNTGJZXHKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379984 | |
| Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24044-07-3 | |
| Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


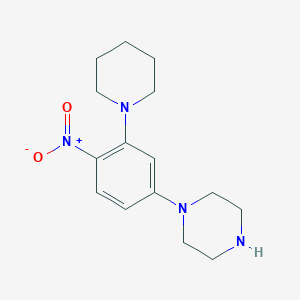
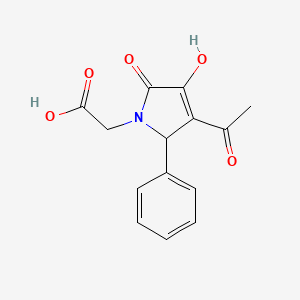
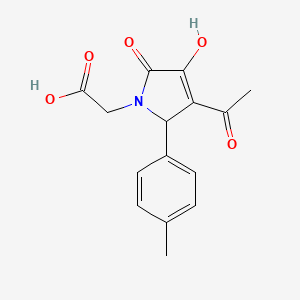
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)
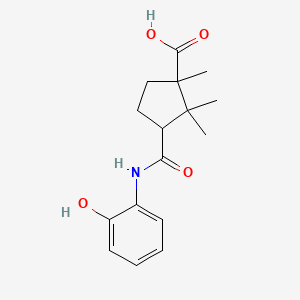
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)


![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
